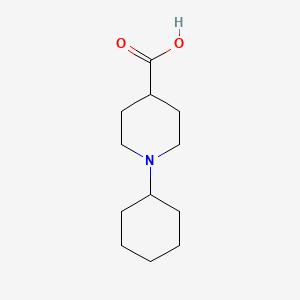

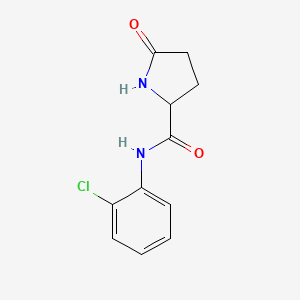

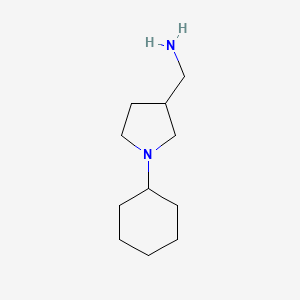

![molecular formula C12H10N2O5 B1356392 4-{[(5-Nitrofuran-2-yl)methyl]amino}benzoic acid CAS No. 88796-61-6](/img/structure/B1356392.png)

4-{[(5-Nitrofuran-2-yl)methyl]amino}benzoic acid

Overview

Description

“4-{[(5-Nitrofuran-2-yl)methyl]amino}benzoic acid” is a chemical compound . It is an oral nitrofuran antibiotic used to treat mild diarrhea in humans and animals . The product is not intended for human or veterinary use but for research use only.

Molecular Structure Analysis

The molecular structure of “4-{[(5-Nitrofuran-2-yl)methyl]amino}benzoic acid” contains total 32 bond(s); 22 non-H bond(s), 15 multiple bond(s), 5 rotatable bond(s), 4 double bond(s), 11 aromatic bond(s), 1 five-membered ring(s), 1 six-membered ring(s), 1 carboxylic acid(s) (aromatic), 1 secondary amide(s) (aromatic), 1 nitro group(s) (aromatic), 1 hydroxyl group(s) .Scientific Research Applications

Anti-Leishmanial Activity

4-{[(5-Nitrofuran-2-yl)methyl]amino}benzoic acid derivatives have shown promising applications in anti-leishmanial activity. A novel series of 5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-amines, incorporating N-[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl] moieties, exhibited significant in vitro anti-leishmanial activity against Leishmania major. These compounds, particularly the 4-methylbenzyl analog, demonstrated a notable decrease in the number of intracellular amastigotes per macrophage, suggesting potential for treating leishmaniasis (Tahghighi et al., 2012).

Structural and Spectroscopic Elucidation

The structural and spectroscopic properties of new nitroaromatic carboxylic acids and semicarbazones, including 2-{[5-(2-nitrophenyl)furan-2-yl]methylene-amino}benzoic acid, have been explored. These compounds have been characterized using various spectroscopic methods, and some have shown inhibitory activity against Leishmania infantum. The presence of an electroactive nitro group is crucial for their biological activity, suggesting potential applications in drug development for leishmaniasis (Dias et al., 2015).

Hydrogen-Bonded Molecular Structures

Research on isomeric reaction products, such as methyl 4-(5-amino-3-phenyl-1H-pyrazol-1-yl)-3-nitrobenzoate and methyl 3-nitro-4-[(5-phenyl-1H-pyrazol-3-yl)amino]benzoate, has revealed complex hydrogen-bonded molecular structures. These structures demonstrate the potential for designing novel molecular architectures, which could be useful in various scientific and industrial applications (Portilla et al., 2007).

Antimicrobial and Anthelmintic Activity

4-{[(5-Nitrofuran-2-yl)methyl]amino}benzoic acid derivatives have also been investigated for their antimicrobial and anthelmintic activities. A series of these compounds were synthesized and found to exhibit potent anthelmintic activity, along with moderate antimicrobial activity, indicating their potential use in treating infections and parasitic diseases (Himaja et al., 2003).

Corrosion Inhibition

The use of 4-{[(5-Nitrofuran-2-yl)methyl]amino}benzoic acid derivatives as corrosion inhibitors has been studied. These compounds have shown significant efficiency in protecting carbon steel surfaces in corrosive environments, demonstrating their potential application in industrial maintenance and material preservation (Palayoor et al., 2017).

Mechanism of Action

- One possible target could be aldose reductase , an enzyme involved in the polyol pathway. Aldose reductase converts glucose to sorbitol, which can accumulate in tissues and contribute to diabetic complications. Inhibition of aldose reductase may be beneficial in managing such complications .

Target of Action

properties

IUPAC Name |

4-[(5-nitrofuran-2-yl)methylamino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O5/c15-12(16)8-1-3-9(4-2-8)13-7-10-5-6-11(19-10)14(17)18/h1-6,13H,7H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEJMTVUKDIOHTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)NCC2=CC=C(O2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00526497 | |

| Record name | 4-{[(5-Nitrofuran-2-yl)methyl]amino}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00526497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{[(5-Nitrofuran-2-yl)methyl]amino}benzoic acid | |

CAS RN |

88796-61-6 | |

| Record name | 4-{[(5-Nitrofuran-2-yl)methyl]amino}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00526497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

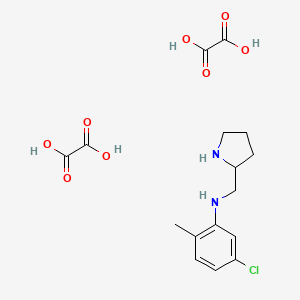

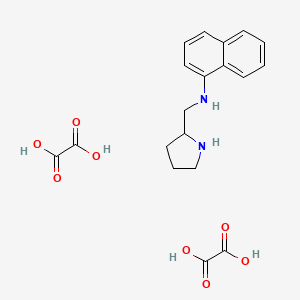

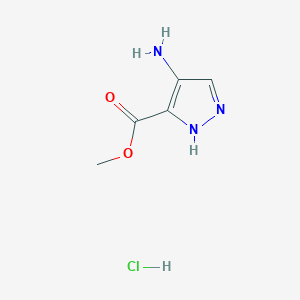

![1-[1-(2-Methoxyphenyl)pyrrolidin-3-yl]methanamine oxalate](/img/structure/B1356330.png)

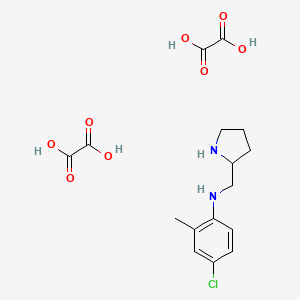

![N-[1-(3,4-difluorophenyl)ethyl]-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B1356349.png)